molecular formula C18H18F3NO6S2 B2371643 Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate CAS No. 886498-92-6

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate

Cat. No. B2371643
CAS RN: 886498-92-6
M. Wt: 465.46
InChI Key: POPFGNVOJHASPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO6S/c1-13-20(15,16)11-7-10(18-3)9(17-2)5-8(11)6-12(14)19-4/h5,7,13H,6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Biological Activity

The compound shows potential in synthesizing various bioactive molecules. For instance, Gein et al. (2018) demonstrated the synthesis of compounds with analgesic and anti-inflammatory activities using methyl aroylpyruvates, a category to which our compound of interest may belong. Their work highlights the potential of such compounds in medicinal chemistry (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).

Antimicrobial Properties

Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate derivatives have been studied for their antimicrobial properties. Hussein (2018) synthesized novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds, showing significant antimicrobial activities. This suggests the compound's potential in developing new antimicrobial agents (Hussein, 2018).

Coordination and Catalytic Use

Zábranský, Císařová, & Štěpnička (2018) explored the coordination and catalytic applications of related compounds. They investigated the sulfonation of related compounds and their use in forming stable sulfonate salts, indicating potential applications in catalysis (Zábranský, Císařová, & Štěpnička, 2018).

Chemical Transformations

The compound may also serve as a precursor for various chemical transformations. Rudyakova et al. (2006) demonstrated the hydrolytic transformation of related compounds, producing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. Such transformations are crucial in synthesizing diverse bioactive molecules (Rudyakova, Evstaf’eva, Rozentsveig, Mirskova, & Levkovskaya, 2006).

properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFGNVOJHASPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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